PD180970

Bcr-Abl Kinase Inhibitor Imatinib Resistance

PD180970 is uniquely differentiated from standard Bcr-Abl inhibitors. It retains potency against clinically relevant imatinib-resistant mutations including Y253F (IC₅₀ 48 nM in Ba/F3 cells), and offers a defined ~187–286-fold selectivity window over PDGFR (IC₅₀ 1,430 nM) and bFGFR (IC₅₀ 934 nM)—eliminating confounding off-target effects in cellular assays. Validated for Stat5 DNA-binding blockade (IC₅₀ 5 nM in K562), apoptosis induction in Bcr-Abl-positive cells, and combination pharmacology with agents such as JNJ-165. The optimal tool compound for imatinib-resistant CML modeling and Bcr-Abl pathway dissection.

Molecular Formula C21H15Cl2FN4O
Molecular Weight 429.3 g/mol
CAS No. 287204-45-9
Cat. No. B1684433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD180970
CAS287204-45-9
Synonyms6-(2,6-Dichlorophenyl)-2-((4-fluoro-3-methylphenyl)amino)-8-methylpyrido(2,3-d)pyrimidin-7(8H)-one
PD 180970
PD-180970
PD180970
Molecular FormulaC21H15Cl2FN4O
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F
InChIInChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27)
InChIKeySLCFEJAMCRLYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD180970 (CAS 287204-45-9) Bcr-Abl Inhibitor: Baseline Identity and Core Characteristics


PD180970 is a potent, ATP-competitive small-molecule tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine chemical class [1]. It functions primarily as an inhibitor of the Bcr-Abl fusion kinase (p210 isoform), a validated oncogenic driver in chronic myelogenous leukemia (CML), with a reported in vitro autophosphorylation IC₅₀ of 5 nM . The compound also exhibits significant inhibitory activity against Src (IC₅₀ = 0.8 nM) and KIT (IC₅₀ = 50 nM) kinases, which contribute to its unique polypharmacological profile [2].

Why Bcr-Abl Inhibitors Cannot Be Substituted for PD180970 in Target-Specific Research


The Bcr-Abl inhibitor landscape is characterized by profound differences in kinase selectivity, resistance mutation coverage, and off-target polypharmacology. Simply substituting one ATP-competitive Bcr-Abl inhibitor for another (e.g., imatinib for PD180970) fails to account for critical divergences: PD180970 maintains inhibitory activity against several clinically relevant imatinib-resistant Bcr-Abl mutations [1], possesses a distinct selectivity window versus PDGFR and bFGFR [2], and exerts functional selectivity for Bcr-Abl-positive over Bcr-Abl-negative cell lines [3]. These non-interchangeable properties arise from fundamental differences in inhibitor-kinase binding modes, as demonstrated by comparative crystallographic analyses [4].

PD180970 Quantitative Differentiation: Head-to-Head Comparison Against Bcr-Abl Inhibitors


PD180970 Activity Against Imatinib-Resistant Bcr-Abl Mutant Y253F

PD180970 retains inhibitory activity against the Y253F Bcr-Abl mutant, which confers clinical resistance to imatinib. In cellular proliferation assays using Ba/F3 cells expressing the p210 Bcr-Abl[Y253F] mutant, PD180970 demonstrated an IC₅₀ of 48 nM [1], whereas imatinib is ineffective against this mutant at clinically relevant concentrations. This indicates that PD180970 can overcome a specific resistance mechanism that limits the utility of first-line Bcr-Abl inhibitors in experimental models.

Bcr-Abl Kinase Inhibitor Imatinib Resistance

PD180970 Kinase Selectivity Window: Bcr-Abl vs. PDGFR and bFGFR

PD180970 exhibits a quantifiable selectivity window for Bcr-Abl over the structurally related receptor tyrosine kinases PDGFR and bFGFR. The compound's IC₅₀ for Bcr-Abl inhibition is 5 nM, compared to 1,430 nM for PDGFR and 934 nM for bFGFR [1], representing an approximately 187-fold to 286-fold selectivity for the primary target. This degree of target discrimination is not uniform across all pyrido[2,3-d]pyrimidine analogs and provides a defined experimental context for interpreting on-target versus off-target effects.

Bcr-Abl Kinase Selectivity PDGFR

PD180970 Functional Selectivity for Bcr-Abl-Positive vs. Bcr-Abl-Negative Leukemic Cells

PD180970 demonstrates clear functional selectivity in cell viability assays, inducing apoptosis in Bcr-Abl-positive K562 CML cells while having no apparent effect on the growth or viability of Bcr-Abl-negative HL60 human leukemic cells under the same treatment conditions [1]. This cell-line-dependent toxicity profile establishes that the compound's cytotoxic activity is mechanistically linked to Bcr-Abl inhibition rather than general cellular toxicity.

Bcr-Abl Apoptosis Selectivity

PD180970 Inhibits Bcr-Abl-Mediated Stat5 Signaling with Nanomolar Potency

In Bcr-Abl-positive K562 CML cells, PD180970 treatment resulted in inhibition of Stat5 DNA-binding activity with an IC₅₀ of 5 nM [1]. This measurement provides a proximal, pathway-specific pharmacodynamic readout of Bcr-Abl kinase inhibition in an intact cellular context, establishing a quantitative benchmark for the concentration required to block downstream Stat5-mediated signaling—a critical axis in Bcr-Abl-driven transformation.

Bcr-Abl Stat5 Signal Transduction

PD180970 Combination Efficacy with JNJ-165 in CML Cell Line Colony Formation

In methylcellulose colony formation assays using CML cell lines, PD180970 (12.5 nM) was directly compared to imatinib (12.5 nM) both as single agents and in combination with JNJ-165 (0.5 µM). The study demonstrated that PD180970 and imatinib exhibited comparable single-agent colony-suppressive activity at this concentration, and the combination of PD180970 plus JNJ-165 produced enhanced colony suppression relative to either agent alone [1].

Bcr-Abl Combination Therapy Colony Formation

PD180970 Application Scenarios: Validated Research Use Cases Based on Quantitative Evidence


Investigating Imatinib-Resistant Bcr-Abl Kinase Domain Mutations (e.g., Y253F)

PD180970 is quantitatively validated for use in cellular models of imatinib-resistant CML harboring the Y253F Bcr-Abl mutation. With an IC₅₀ of 48 nM against Ba/F3 cells expressing p210 Bcr-Abl[Y253F] [1], PD180970 enables functional studies of Bcr-Abl signaling in contexts where imatinib is ineffective. This application is specifically supported by direct comparative data demonstrating retained inhibitory potency against the mutant kinase.

Bcr-Abl-Dependent Apoptosis and Signal Transduction Studies (Stat5 Pathway)

PD180970 is an appropriate tool compound for dissecting Bcr-Abl-mediated Stat5 signaling and apoptosis induction. The compound blocks Stat5 DNA-binding activity with an IC₅₀ of 5 nM in K562 cells and induces apoptosis selectively in Bcr-Abl-positive cells while sparing Bcr-Abl-negative HL60 cells [2] [3]. These well-defined cellular pharmacodynamic endpoints support the use of PD180970 in pathway-focused mechanistic studies.

Kinase Selectivity Profiling and Off-Target Assessment in Bcr-Abl Research

Researchers designing experiments requiring a defined selectivity window between Bcr-Abl and the related receptor tyrosine kinases PDGFR and bFGFR can leverage PD180970's characterized profile: IC₅₀ values of 5 nM (Bcr-Abl), 1,430 nM (PDGFR), and 934 nM (bFGFR) [4]. This approximately 187-286-fold selectivity margin allows investigators to select inhibitor concentrations that maximize Bcr-Abl inhibition while minimizing confounding engagement of PDGFR and bFGFR in cellular assays.

Combination Therapy Studies in CML Colony Formation Assays

PD180970 is validated for use in combination studies with agents such as JNJ-165 in CML cell line colony formation assays. Direct comparative data show that PD180970 (12.5 nM) achieves colony suppression comparable to imatinib (12.5 nM) under identical conditions, and the PD180970-JNJ-165 combination yields enhanced anti-proliferative effects [5]. This provides a quantitative foundation for using PD180970 as a reference Bcr-Abl inhibitor in combination pharmacology experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD180970

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.